Chemical properties of 3-Methoxycarbonyl-1H-indazole-6-boronic acid
Chemical properties of 3-Methoxycarbonyl-1H-indazole-6-boronic acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of the Indazole-6-Boronic Acid Scaffold, with a Focus on the 3-Methoxycarbonyl Analogue
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and handling of 3-Methoxycarbonyl-1H-indazole-6-boronic acid. As a bifunctional molecule, this compound is of significant interest to researchers in medicinal chemistry and drug development, primarily serving as a versatile building block in palladium-catalyzed cross-coupling reactions. The indazole core is a privileged scaffold in numerous bioactive molecules, while the boronic acid moiety enables facile carbon-carbon bond formation. This document synthesizes data from closely related analogues to provide field-proven insights into its application, with a focus on the Suzuki-Miyaura cross-coupling reaction. Protocols, stability data, and safety guidelines are presented to equip scientists with the necessary knowledge for its effective use in synthesis and discovery programs.
Molecular Structure and Physicochemical Properties
3-Methoxycarbonyl-1H-indazole-6-boronic acid integrates three key chemical features: a bicyclic aromatic indazole nucleus, a reactive boronic acid group at the 6-position, and a methoxycarbonyl group at the 3-position. This specific arrangement dictates its utility and chemical behavior.
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Indazole Core: The indazole ring system is a bioisostere of indole and is found in many pharmacologically active compounds. The presence of two nitrogen atoms influences the molecule's electronic distribution and provides sites for hydrogen bonding.[1]
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Boronic Acid Moiety: The B(OH)₂ group is the cornerstone of the molecule's synthetic utility. It is a key participant in the Suzuki-Miyaura coupling, allowing for the formation of a new C-C bond at the 6-position of the indazole ring.
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3-Methoxycarbonyl Group: As an electron-withdrawing group, the methoxycarbonyl substituent modulates the electronic properties of the indazole ring system. This can influence the reactivity of the boronic acid and the overall pharmacokinetic profile of derivative compounds.
While specific experimental data for the target molecule is sparse, the properties of the parent scaffold, 1H-Indazole-6-boronic acid, provide a reliable baseline.
Table 1: Physicochemical Properties of the 1H-Indazole-6-Boronic Acid Scaffold
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BN₂O₂ | [2] |
| Molecular Weight | 161.95 g/mol | |
| Appearance | Solid | |
| Melting Point | 112-117 °C |
| Storage Temperature | 2-8°C | |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Methoxycarbonyl-1H-indazole-6-boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are central motifs in modern drug discovery.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
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Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.
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Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (the indazole core) to the palladium center, displacing the halide. The base (e.g., K₃PO₄, K₂CO₃, CsF) is critical; it reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer to the palladium complex.[5][6]
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Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Field-Proven Experimental Protocol
The following protocol is a representative methodology for the Suzuki-Miyaura coupling of an indazole boronic acid with an aryl halide, adapted from established procedures for similar substrates.[5][6] The choice of catalyst, ligand, and base is crucial for success, especially with N-H containing heterocycles which can inhibit palladium catalysts.[5]
Objective: To couple 3-Methoxycarbonyl-1H-indazole-6-boronic acid with a generic aryl bromide.
Materials:
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3-Methoxycarbonyl-1H-indazole-6-boronic acid (1.5 mmol)
-
Aryl Bromide (1.0 mmol)
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Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
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SPhos (4-8 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (2.0 mmol)
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1,4-Dioxane / Water (4:1 or 9:1 mixture, degassed)
Step-by-Step Methodology:
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Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl bromide (1.0 mmol), 3-Methoxycarbonyl-1H-indazole-6-boronic acid (1.5 mmol), Pd(OAc)₂ (e.g., 0.02 mmol), SPhos ligand (e.g., 0.04 mmol), and base (2.0 mmol) to a dry reaction vial or flask equipped with a stir bar.
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Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, often giving high yields for challenging substrates.[5]
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/H₂O) to the vial.
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Causality: The solvent system must be able to dissolve both the organic and inorganic reagents. A small amount of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the target temperature (typically 60-110 °C) with vigorous stirring.[5][7]
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the specific coupling partners.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-8 hours).[5]
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a short pad of celite or silica gel, eluting with a suitable organic solvent like ethyl acetate or diethyl ether.[6] c. Concentrate the filtrate under reduced pressure. d. Purify the crude residue by silica gel flash column chromatography to isolate the desired product.
-
Causality: The workup and purification steps are designed to remove the palladium catalyst, excess reagents, and inorganic salts, yielding the pure coupled product.
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Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.
Stability:
-
Chemical Stability: The compound is generally stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing and reducing agents.
-
Oligomerization: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer known as a boroxine. This process is often reversible and may lead to complex or uninterpretable NMR spectra.[9] Rigorous drying can favor the boroxine, while the presence of water can favor the monomeric acid.
-
Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).
Safety and Handling: Safety data sheets for analogous indazole boronic acids indicate a consistent hazard profile.[10]
Table 2: Hazard and Handling Summary
| Category | Recommendation | Source(s) |
|---|---|---|
| Acute Toxicity | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety goggles), and a lab coat. | [10] |
| Handling | Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [10][11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [11] |
| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | |
Anticipated Spectroscopic Characterization
While an experimental spectrum for the title compound is not available, its key features can be predicted based on the analysis of its constituent parts and data from similar structures.[12][13]
-
¹H NMR:
-
Indazole Protons: Expect a set of aromatic signals between 7.0 and 8.5 ppm corresponding to the protons on the indazole ring.
-
Methoxy Protons: A sharp singlet integrating to 3H for the -OCH₃ group, likely appearing around 3.9-4.1 ppm.
-
N-H Proton: A broad singlet for the indazole N-H proton, which may appear downfield (>10 ppm) and can be exchangeable with D₂O.[14]
-
B(OH)₂ Protons: The protons of the boronic acid group are often broad and may not be easily observed.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the carbons of the indazole ring will appear in the aromatic region (approx. 110-145 ppm).
-
Carbonyl Carbon: A signal for the ester C=O group is expected in the range of 160-170 ppm.[13]
-
Methoxy Carbon: A signal for the -OCH₃ carbon should appear around 52-55 ppm.
-
C-B Carbon: The carbon atom attached to the boron will likely be broad or have a lower intensity due to quadrupolar relaxation from the boron atom.
-
References
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Coombs, J. R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry. Available at: [Link]
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Godesi, S., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. ResearchGate. Available at: [Link]
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KIPP PL. (n.d.). Safety Data Sheet according to (EC) No 1907/2006 as amended. KIPP PL. Available at: [Link]
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Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). 1H-Indazole-6-boronic acid. National Center for Biotechnology Information. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Supplementary Material. PMC. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Available at: [Link]
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Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]
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Boron Molecular. (n.d.). 1-methyl-1H-indazole-6-boronic acid. Boron Molecular. Available at: [Link]
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Al-Ostoot, F.H., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Available at: [Link]
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